5-(1-Propynyl)-2'-o-methyluridine 5-(1-Propynyl)-2'-o-methyluridine
Brand Name: Vulcanchem
CAS No.: 179817-95-9
VCID: VC20909613
InChI: InChI=1S/C13H16N2O6/c1-3-4-7-5-15(13(19)14-11(7)18)12-10(20-2)9(17)8(6-16)21-12/h5,8-10,12,16-17H,6H2,1-2H3,(H,14,18,19)/t8-,9-,10-,12-/m1/s1
SMILES: CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC
Molecular Formula: C13H16N2O6
Molecular Weight: 296.28 g/mol

5-(1-Propynyl)-2'-o-methyluridine

CAS No.: 179817-95-9

Cat. No.: VC20909613

Molecular Formula: C13H16N2O6

Molecular Weight: 296.28 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Propynyl)-2'-o-methyluridine - 179817-95-9

Specification

CAS No. 179817-95-9
Molecular Formula C13H16N2O6
Molecular Weight 296.28 g/mol
IUPAC Name 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione
Standard InChI InChI=1S/C13H16N2O6/c1-3-4-7-5-15(13(19)14-11(7)18)12-10(20-2)9(17)8(6-16)21-12/h5,8-10,12,16-17H,6H2,1-2H3,(H,14,18,19)/t8-,9-,10-,12-/m1/s1
Standard InChI Key KPJZKNCZUWDUIF-DNRKLUKYSA-N
Isomeric SMILES CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC
SMILES CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC
Canonical SMILES CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator